molecular formula C14H13FN4O3S B14675541 Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- CAS No. 35972-58-8

Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-

Cat. No.: B14675541
CAS No.: 35972-58-8
M. Wt: 336.34 g/mol
InChI Key: MWXHEEWOFSYMOZ-UHFFFAOYSA-N
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Description

Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is a complex organic compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This particular compound features a guanidine core with a p-fluorophenylsulfonyl group and a phenylcarbamoyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For the preparation of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-, a common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .

Industrial Production Methods

Industrial production of guanidine derivatives often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

35972-58-8

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.34 g/mol

IUPAC Name

1-(diaminomethylidene)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea

InChI

InChI=1S/C14H13FN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20)

InChI Key

MWXHEEWOFSYMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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